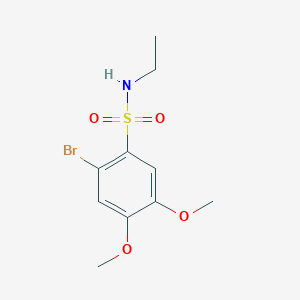
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white or off-white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide is not well understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the production of inflammatory cytokines, thereby reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide in lab experiments include its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. However, its limitations include its unknown mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for research on 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as neurodegenerative diseases and infectious diseases.
In conclusion, 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the growth of cancer cells and reduce inflammation make it a promising candidate for further research. However, further investigation is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide involves the reaction of 2-bromo-4,5-dimethoxybenzenesulfonyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired compound in good yield.
Applications De Recherche Scientifique
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields. It has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Propriétés
Formule moléculaire |
C10H14BrNO4S |
|---|---|
Poids moléculaire |
324.19 g/mol |
Nom IUPAC |
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO4S/c1-4-12-17(13,14)10-6-9(16-3)8(15-2)5-7(10)11/h5-6,12H,4H2,1-3H3 |
Clé InChI |
NJYMGMZLHHRHSQ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)OC)OC)Br |
SMILES canonique |
CCNS(=O)(=O)C1=C(C=C(C(=C1)OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B299577.png)
![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)
![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)

![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)

![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)

![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)

![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)